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Quininesulfatedihydrate

Cat. No.: B8005621
M. Wt: 458.5 g/mol
InChI Key: KQXZFBZRLXXHMO-FLZPLBAKSA-N
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Description

Historical Context in Scientific Discovery and Isolation

The history of quinine (B1679958) is deeply intertwined with global exploration and the fight against infectious disease. guntherpublications.com For centuries, indigenous populations in the Andean jungles of South America used the bark of the "quina-quina" tree to treat fevers. nih.gov The bark, which became known as "Jesuit's bark," was introduced to Europe by Jesuit missionaries around the 17th century. nih.govpharmakina.com Initially, the bark was simply dried, ground into a powder, and often mixed with wine to make it more palatable. guntherpublications.comwikipedia.org

The pivotal moment in the compound's scientific history occurred in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from the cinchona bark. guntherpublications.comnih.govmdpi.com They named the substance "quinine," a derivative of the native Quechua term for the bark, "quina". wikipedia.org This achievement marked the first successful use of a chemical compound to treat an infectious disease and laid the groundwork for modern pharmacology. nih.govwikipedia.org Pelletier and Caventou chose not to patent their discovery, making the compound widely accessible. isglobal.org

Following its isolation, scientific understanding of quinine grew rapidly. The molecular formula was correctly identified by Adolph Strecker in 1854, and its complex structure was largely unraveled by German chemist Paul Rabe in 1908. wikipedia.orgrsc.org The production of quinine sulfate (B86663) also scaled up significantly; by 1826, Pelletier and Caventou were producing thousands of kilograms annually, requiring vast quantities of cinchona bark. rsc.org

Early extraction methods involved macerating the cinchona bark with an alkaline substance and then treating it with a solvent mixture, such as hydrocarbons combined with alcohols or ketones. google.com Modern laboratory and industrial isolation techniques still rely on solvent extraction from powdered bark, often using benzene (B151609) or alcohols, followed by purification and crystallization to yield the quinine salt. mdpi.comslideshare.net

Evolution of Research Trajectories for Quininesulfatedihydrate

The research trajectory for quinine and its derivatives has evolved dramatically from its origins as a natural therapeutic. Initially, research was overwhelmingly focused on its potent antimalarial properties. nih.gov However, the compound's intricate molecular architecture, featuring four stereogenic centers, soon presented a formidable challenge that captivated organic chemists. udel.edu

A significant chapter in quinine research is the quest for its total synthesis. This endeavor is considered a milestone in organic chemistry. wikipedia.org

In 1856, William Henry Perkin's unsuccessful attempt to synthesize quinine from N-allyltoluidine famously led to the discovery of mauveine, the first synthetic organic dye, which birthed the chemical industry. wikipedia.orgwikipedia.org

The first formal, albeit not stereoselective, total synthesis was a landmark achievement reported in 1944 by American chemists R.B. Woodward and W.E. Doering. wikipedia.orgnih.gov

Subsequent research, such as the synthesis developed by Gilbert Stork, focused on improving stereoselectivity. wikipedia.org

In the decades since, numerous research groups have developed more efficient and stereocontrolled synthetic routes. udel.edursc.orgscientificupdate.com Despite these successes, the extraction of quinine from the Cinchona tree remains the only economically practical source. wikipedia.org

In recent decades, research has shifted towards leveraging the unique chemical properties of this compound for novel applications in advanced chemical research:

Organocatalysis: The chiral structure of quinine has made it and its derivatives valuable as organocatalysts, particularly in enantioselective synthesis. rsc.org

Analytical Chemistry: Due to its strong and well-characterized fluorescence, this compound is widely used as a quantum yield standard for calibrating fluorescence spectrometers. biocrick.com

Materials Science: Studies have explored its use as an effective corrosion inhibitor for carbon steel in acidic solutions. biocrick.com

Biophysical Chemistry: The compound is used as a tool to study biological processes, such as its role as a potassium channel blocker and its interaction with heme, a critical component in malarial parasites. chemsrc.comchemicalbook.com

Structural Chemistry: Advanced techniques have been used to redetermine the crystal structure of this compound, providing precise three-dimensional data about its molecular conformation. biocrick.com

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number6119-70-6 vwr.comcarolina.com
Molecular Formula(C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O vwr.com
Molecular Weight782.96 g/mol carolina.com
AppearanceWhite or almost white, crystalline powder or fine, colourless needles chemicalbook.com
Melting Point~225 °C (decomposes) chemicalbook.com
SolubilitySlightly soluble in water, alcohol, chloroform (B151607), and ether. Soluble in a 2:1 mixture of chloroform and absolute alcohol. pharmakina.comchemicalbook.com
StabilityStable, but darkens on exposure to light. Incompatible with strong oxidizing agents, alkalies, and iodine. chemicalbook.com

Key Historical Milestones

Period/YearMilestoneSource
17th CenturyJesuit missionaries introduce Cinchona bark to Europe from South America. pharmakina.comrsc.org
1820Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate the alkaloid quinine from Cinchona bark. nih.govwikipedia.org
1854Adolph Strecker determines the correct molecular formula of quinine. wikipedia.org
1856William Henry Perkin's attempt to synthesize quinine leads to the discovery of the dye mauveine. wikipedia.org
1908Paul Rabe proposes the correct chemical structure of quinine. rsc.org
1944R.B. Woodward and W.E. Doering report the first formal total synthesis of quinine. wikipedia.orgnih.gov
2001Gilbert Stork reports an entirely stereoselective total synthesis of quinine. udel.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O8S B8005621 Quininesulfatedihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.H2O4S.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t13-,14-,19-,20+;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZFBZRLXXHMO-FLZPLBAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207671-44-1
Record name Kinin-szulfát
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies and Chemical Transformations of Quininesulfatedihydrate

Strategies for Total Chemical Synthesis

The total synthesis of quinine (B1679958) has been a benchmark in organic chemistry for more than 150 years. wikipedia.org Early, unsuccessful attempts, such as Sir William Henry Perkin's in 1856, were based on an incorrect understanding of quinine's structure but serendipitously led to the birth of the synthetic dye industry. wikipedia.orgudel.edu The correct molecular structure was largely determined by the work of Paul Rabe. udel.edu

The first successful, albeit formal, total synthesis was reported by R.B. Woodward and W.E. Doering in 1944. wikipedia.orgnih.gov This was a landmark achievement, though it is considered a "formal" synthesis because they synthesized a key intermediate, d-quinotoxine, which had previously been converted to quinine by Rabe and Kindler in 1918 in a process that was not fully documented at the time. nih.govresearchgate.net

The Woodward-Doering synthesis begins with 7-hydroxyisoquinoline (B188741) and involves a multi-step process to construct the complex quinuclidine (B89598) skeleton. wikipedia.orggcwk.ac.in

Key Stages in the Woodward-Doering Formal Synthesis:

Starting Material: 7-hydroxyisoquinoline. gcwk.ac.in

Formation of the Quinuclidine Skeleton: A counter-intuitive approach that transforms a stable aromatic system into a saturated bicyclic ring. wikipedia.org

Key Intermediate: The synthesis proceeds to form homomeroquinene and ultimately d-quinotoxine. nih.govgcwk.ac.in

Conversion to Quinine: The conversion of quinotoxine to quininone (B45862) involves an N-bromo intermediate followed by oxidation. The final step is the reduction of the ketone group to produce quinine. wikipedia.org

Decades later, Gilbert Stork's group achieved the first entirely stereoselective total synthesis of quinine in 2001, a significant milestone that addressed the challenge of controlling the molecule's four asymmetric centers. udel.eduresearchgate.net The Stork synthesis initiated from a chiral starting material, (S)-4-vinylbutyrolactone, and all subsequent stereogenic centers were established through chiral induction. wikipedia.org

Landmark Synthesis Year Key Contribution Starting Material
Perkin Attempt1856Erroneous attempt that led to the discovery of mauveine. wikipedia.orgudel.eduN-allyltoluidine wikipedia.org
Rabe & Kindler1918Conversion of quinotoxine to quinine. nih.govd-quinotoxine nih.gov
Woodward & Doering1944First formal total synthesis of quinine. wikipedia.orgnih.gov7-hydroxyisoquinoline wikipedia.orggcwk.ac.in
Stork2001First fully stereoselective total synthesis. udel.eduresearchgate.net(S)-4-vinylbutyrolactone wikipedia.org

Development of More Efficient Synthetic Pathways

A notable advancement in this area was reported by a research team from Tohoku University, who accomplished an efficient enantioselective total synthesis of (–)-quinine using an organocatalyst-mediated, pot-economical approach. nih.govtohoku.ac.jp This strategy significantly shortens the synthetic sequence.

Features of the Pot-Economical Synthesis:

Total Operations: The synthesis involves a total of five separate one-pot operations. tohoku.ac.jp

Purification Steps: Only five purifications using column chromatography are required. tohoku.ac.jp

Key Reactions: The synthesis employs a diphenylprolinol silyl (B83357) ether-mediated Michael reaction, an aza-Henry reaction, and hemiaminalization in the first pot to construct a chiral tetrahydropyridine (B1245486) with excellent enantioselectivity. nih.govresearchgate.net

This approach not only provides a more practical route to quinine but also allows for the synthesis of its derivatives and analogs, which is crucial for developing new chemical compounds. tohoku.ac.jp

Stereoselective and Catalytic Approaches in Quininesulfatedihydrate Synthesis

The quinine molecule possesses four chiral centers, meaning that 16 stereoisomers are possible. udel.edu Therefore, a major challenge in its total synthesis is the precise control of stereochemistry to produce only the desired natural enantiomer, (–)-quinine. While Stork's synthesis achieved this through substrate control starting from a chiral pool molecule, subsequent efforts have focused on using catalytic asymmetric methods. wikipedia.orgudel.edu

Catalytic enantioselective syntheses offer an elegant and efficient way to create chiral molecules. In the context of quinine, researchers like Jacobsen and Kobayashi independently developed such syntheses. researchgate.netnih.govudel.edu

Key Catalytic and Stereoselective Strategies:

Catalyst-Controlled Oxidation: Jacobsen's approach introduced the relative and absolute stereochemistry at the C8 and C9 positions through a catalyst-controlled stereoselective oxidation. udel.edu

Asymmetric Michael Reaction: Organocatalysts, such as diphenylprolinol silyl ether, have been used to mediate key stereodetermining steps like the Michael reaction, affording key intermediates with excellent enantioselectivity. nih.govresearchgate.net

C-H Activation: A concise synthesis developed by Maulide and colleagues features a selective C(sp³)-H activation step. A picolinamide (B142947) directing group is used to guide a Palladium catalyst for clean arylation with complete regio- and diastereocontrol. scientificupdate.com

Aldol (B89426) Reaction: The Maulide synthesis also employs a novel C8-C9 disconnection strategy using an aldol reaction to combine two advanced intermediates. nih.govscientificupdate.com

These advanced methods represent a shift from classical, lengthy syntheses to more flexible and robust approaches that allow for the structural modification of the natural product. scientificupdate.com

Methodology Key Researchers Core Chemical Transformation Significance
Substrate-Controlled SynthesisStorkChiral induction from a chiral starting material. wikipedia.orgFirst fully stereoselective synthesis. udel.edu
Catalytic Asymmetric SynthesisJacobsen, KobayashiCatalyst-controlled stereoselective oxidation. researchgate.netudel.eduFirst catalytic, enantioselective syntheses. udel.edu
C-H Activation & Aldol ReactionMaulidePd-catalyzed C-H arylation and a diastereoselective aldol reaction. scientificupdate.comA short, flexible approach allowing for analog synthesis. scientificupdate.com
OrganocatalysisHayashi, CórdovaDiphenylprolinol silyl ether-mediated Michael reaction. nih.govresearchgate.netHighly efficient, pot-economical synthesis. nih.gov

Flow Chemistry and Non-Conventional Reaction Media Applications

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers numerous advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and better scalability. nih.gov While a complete end-to-end flow synthesis of quinine has not been extensively reported, the technology has been successfully applied to the synthesis of its core heterocyclic scaffold, the quinoline (B57606) ring. vapourtec.comresearchgate.net

Continuous flow processes have been developed for classic quinoline syntheses like the Doebner-Miller and Skraup reactions. researchgate.net Furthermore, a tandem photoisomerization-cyclization process in a continuous photochemical reactor can generate various substituted quinolines with high throughput. vapourtec.comresearchgate.net This methodology can be telescoped with a subsequent hydrogenation reaction to produce tetrahydroquinolines, structures closely related to parts of the quinine molecule. vapourtec.com

In addition to flow chemistry, modifications to established quinoline syntheses have been developed using non-conventional reaction media and energy sources. These methods aim to create more efficient and environmentally friendly processes. mdpi.com

Examples of Non-Conventional Approaches:

Microwave Irradiation: Used as an alternative to harsh reaction conditions in variations of the Skraup method. mdpi.com

Ionic Liquid Media: Employed to improve reaction efficiency in established quinoline syntheses. mdpi.com

Environmentally Friendly Oxidants: The use of H₂O₂ as an oxidant in a Doebner-like process to increase the yield of quinoline products. mdpi.com

These advancements in reaction technology are crucial for the efficient production of the fundamental building blocks required for the synthesis of complex molecules like quinine. nih.gov

Derivatization and Structural Modification Methodologies

The structural modification of the quinine molecule is a significant area of research, aimed at creating derivatives with novel properties. nih.gov Late-stage modification of the readily available natural product is a rapid method to introduce chemical diversity. nih.gov

One of the most frequently targeted sites for modification is the hydroxyl group at the C-9 position. A simple and efficient method for creating derivatives is through the esterification of this group. ub.ac.idresearchgate.net Reaction of quinine with various alkyl and aryl carbonyl chlorides results in a series of ester derivatives. ub.ac.id

Common Modification Strategies:

Esterification at C-9: The C-9 hydroxyl group can be reacted with various acylating agents to form esters, altering the molecule's properties. ub.ac.id

Side Chain Modification: The side chain of related 4-aminoquinolines has been modified to enhance activity. nih.gov

Hybrid Compounds: Quinine and its analogs have been coupled to other molecules, such as ferrocene, to create hybrid compounds with significantly different biological activity profiles. nih.govnih.gov

Bisquinoline Derivatives: A series of bisquinoline compounds, where two quinoline rings are linked together, have been synthesized and screened for their properties. nih.gov

These derivatization and modification methodologies are essential for exploring the structure-activity relationships of the quinoline scaffold and for the development of new compounds. nih.govzhishangchem.com

Spectroscopic Investigations and Photophysical Characterization of Quininesulfatedihydrate

Advanced Spectroscopic Techniques for Characterization

UV-Visible spectrophotometry is a foundational technique for characterizing Quininesulfatedihydrate, primarily through its distinct absorption spectrum in acidic solutions. The molecule exhibits two primary excitation peaks, which correspond to strong absorption bands at approximately 250 nm and 350 nm. colby.edulibretexts.orgmdpi.com These absorption characteristics are attributed to π-to-π* electronic transitions within the quinoline (B57606) ring system of the molecule. colby.edu

The precise absorption maxima and molar extinction coefficients are dependent on the solvent environment. For instance, in a 0.5 M sulfuric acid solution, optical absorption measurements have been recorded with a molar extinction coefficient of 5,700 cm⁻¹/M at 347.5 nm. omlc.org In 0.05 M sulfuric acid, the same molar extinction coefficient of 5,700 cm⁻¹/M was noted at a slightly different wavelength of 349.0 nm. omlc.orgphotochemcad.com The consistency of these high molar absorptivity values makes UV-Visible spectrophotometry a reliable method for quantitative analysis.

Detailed parameters from UV-Visible absorption studies are summarized in the table below.

ParameterValueSolventInstrument
Absorption Maximum 349 nm0.5 M H₂SO₄Cary 3
Molar Extinction (ε) 5,700 cm⁻¹/M0.5 M H₂SO₄Cary 3
Spectral Bandwidth 1.0 nm0.5 M H₂SO₄Cary 3
Data Interval 0.25 nm0.5 M H₂SO₄Cary 3

Data sourced from optical absorption measurements conducted in 1995. omlc.orgomlc.orgphotochemcad.com

This compound is renowned for its strong fluorescence, a property that has made it a widely used standard in fluorescence spectroscopy. omlc.org When dissolved in a dilute acid solution, it emits a characteristic bright blue fluorescence. colby.edu The emission spectrum typically shows a broad peak with a maximum around 450 nm when excited at either of its main absorption bands (approximately 250 nm or 350 nm). colby.edulibretexts.orgmdpi.com Some studies have reported a slightly red-shifted fluorescence emission maximum at 481 nm. nih.gov

The intensity and characteristics of this fluorescence can be influenced by various factors. For example, the presence of halide ions (Cl⁻, Br⁻, I⁻) in the solution can significantly quench the fluorescence intensity, with the effect being more pronounced for heavier ions (I⁻ > Br⁻ > Cl⁻). nih.gov This quenching is attributed to a combination of dynamic and static quenching processes, self-quenching effects, and electronic transfer. nih.gov The pH of the solution also plays a role; fluorescence intensity tends to decrease slightly as pH increases, likely due to the partial deprotonation of the quinine (B1679958) molecule. mdpi.com Because of its high sensitivity and selectivity, fluorescence spectroscopy is a major analytical technique for detecting and measuring trace amounts of quinine. slideshare.net

ParameterWavelength (nm)SolventInstrument
Excitation Wavelength 310 nm0.5 M H₂SO₄Spex FluoroMax
Emission Maximum ~450-460 nm0.5 M H₂SO₄Spex FluoroMax
Excitation Wavelength 350 nm0.05 M H₂SO₄Not Specified
Emission Maximum 450 nm0.05 M H₂SO₄Not Specified
Excitation Wavelength 800 nm (Two-Photon)Sulfuric AcidNot Specified
Emission Maximum 481 nmSulfuric AcidNot Specified

Data compiled from various fluorescence studies. libretexts.orgomlc.orgomlc.orgnih.gov

Detailed studies specifically employing high-resolution spectroscopy for this compound in quantum condensed phases are not extensively covered in the available research literature. While standard spectroscopic methods are well-documented, the application of advanced high-resolution techniques under these specific conditions remains a specialized area of investigation.

Research has demonstrated that this compound exhibits X-ray stimulated fluorescence. In a study investigating the spectral properties of aqueous quinine solutions for Cherenkov dosimetry, solutions were irradiated with high-energy photon beams (6 and 23 MV). arxiv.orgbiocrick.com It was found that a significant portion of the emitted light in the visible range resulted from the quinine emission itself, not just the conversion of Cherenkov light. arxiv.orgbiocrick.com

The investigation deconvolved the total light signal and determined that for a 1.00 g/L solution, approximately 52.4% to 52.7% of the signal was direct quinine emission. arxiv.orgbiocrick.com The study concluded that X-ray stimulated fluorescence was the principal cause for the increased total light output compared to a water-only signal. arxiv.orgbiocrick.com This finding highlights that quinine, as an aromatic compound, can produce fluorescence through direct excitation by an ionizing radiation beam, functioning as an intrinsic scintillator. arxiv.org

Photophysical Properties and Energy Transfer Mechanisms

The photoluminescence quantum yield (PLQY), defined as the ratio of photons emitted to photons absorbed, is a critical photophysical property of this compound. horiba.com The compound is widely used as a reference standard for determining the quantum yields of other fluorescent substances. openfluor.orgrsc.org

The quantum yield of this compound is highly dependent on the solvent. In 0.5 M or 1 N sulfuric acid (H₂SO₄), a quantum yield of 0.546 is frequently cited. omlc.orgomlc.orgphotochemcad.comresearchgate.net However, studies have shown that the choice of acid can significantly impact the stability of this value. The quantum yield of quinine in 0.05 M sulfuric acid exhibits a large temperature dependence, decreasing by approximately -0.45% per degree Celsius near room temperature. nih.gov In contrast, when dissolved in 0.1 M perchloric acid (HClO₄), the quantum yield remains constant at 0.60 over a temperature range of 20 to 45 °C. nih.govresearchgate.net This stability has led to recommendations to use quinine in perchloric acid rather than sulfuric acid as a standard for quantum yield determinations. nih.govresearchgate.net

Quantum Yield (Φ)Solvent / MediumExcitation Wavelength (nm)Reference
0.546 0.5 M H₂SO₄310 nmEaton, 1988 omlc.orgomlc.org
0.54 0.1 M H₂SO₄372 nmNot Specified rsc.org
0.60 0.1 M HClO₄347.5 nmNIST SRM 936 openfluor.orgnih.govresearchgate.net

Deconvolution of Emission Spectra

The deconvolution of emission spectra is a critical process for analyzing the distinct contributions of different light-emitting sources within a single measurement. In the context of this compound, this technique is particularly important when it is used in environments where multiple luminescent processes occur simultaneously, such as in the presence of Cherenkov radiation. arxiv.orgarxiv.org

In studies involving the irradiation of aqueous solutions of this compound with high-energy photon beams (e.g., 6 MV and 23 MV), the total observed light is a composite of Cherenkov light and the fluorescence from the quinine itself. arxiv.orgarxiv.org To quantify the contribution of each component, spectral measurements of the solution are taken and compared with those of a blank solution (distilled water only). arxiv.org The deconvolution is then typically achieved through a least-squares fitting of a linear combination of the known Cherenkov and pure quinine fluorescence spectra. arxiv.org

Research has shown that for a 1.00 g/L solution of this compound, the emission from quinine constitutes a significant portion of the total signal in the visible range. arxiv.org Specifically, spectral deconvolution revealed that 52.4% ± 0.7% of the signal results from quinine emission when irradiated with a 6 MV beam, and 52.7% ± 0.7% with a 23 MV beam. arxiv.orgarxiv.org The remainder of the spectrum is attributed to Cherenkov light that was not absorbed and converted by the quinine molecules. arxiv.orgarxiv.org

The following table summarizes the findings from the deconvolution of the emission spectrum for a 1.00 g/L this compound solution.

Photon Beam EnergyQuinine Emission Contribution (%)Unconverted Cherenkov Light Contribution (%)
6 MV52.4 ± 0.747.6
23 MV52.7 ± 0.747.3

Investigation of Excited States and Relaxation Processes

The photophysical behavior of this compound is governed by the dynamics of its electronic excited states and the subsequent relaxation processes. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). art-xy.com The molecule then returns to the ground state through a series of relaxation pathways.

One of the primary relaxation processes is fluorescence, which involves the emission of a photon from the lowest excited singlet state (S₁). For quinine sulfate (B86663), excitation typically occurs at wavelengths around 250 nm and 350 nm, with a strong fluorescence emission peak observed around 450 nm. colby.edu The energy difference between the excitation and emission peaks, known as the Stokes shift, is a result of energy loss due to non-radiative processes like vibrational relaxation before fluorescence occurs. art-xy.com

The fluorescence decay of this compound is not a simple single-exponential process, indicating complex excited-state dynamics. omlc.org Time-domain fluorescence measurements reveal a dual decay time in the nanosecond timescale, which can be described by a two-state model. nih.gov The photophysics of the quinine sulfate dication (QSD), the form present in acidic solutions, is particularly complex. sci-hub.se Studies have proposed two major relaxation processes to understand its fluorescence dynamics: a charge-transfer process and a solvent reorientation process. nih.govacs.org The solvent relaxation process for the dication is notably slow, occurring on a nanosecond timescale comparable to its fluorescence lifetime (~10 ns for solvent relaxation versus ~20 ns for fluorescence lifetime in water). sci-hub.se

PropertyValue / DescriptionReference
Excitation Wavelengths~250 nm and ~350 nm colby.edu
Emission Wavelength~450 nm colby.edu
Fluorescence Quantum Yield (in 0.5 M H₂SO₄)0.546 omlc.org
Fluorescence DecayNot monophasic; dual decay time observed omlc.orgnih.gov
Key Relaxation ProcessesVibrational Relaxation, Fluorescence, Intersystem Crossing, Charge-Transfer, Solvent Reorientation art-xy.comnih.govacs.org

Interaction with Radiation Fields: Cherenkov Emission Conversion

This compound has been investigated for its ability to interact with and convert Cherenkov radiation, an effect with applications in fields such as volumetric dosimetry for external beam radiation therapy. arxiv.orgarxiv.org Cherenkov radiation is produced when a charged particle travels through a dielectric medium, like water, at a speed greater than the phase velocity of light in that medium. This radiation is predominantly emitted in the ultraviolet (UV) and blue regions of the spectrum, is highly directional, and can complicate dose measurements. arxiv.org

The principle of conversion relies on the absorption and fluorescence properties of this compound. Its absorption spectrum in an aqueous solution (200-250 nm) effectively overlaps with the Cherenkov emission spectrum. arxiv.org When added to water, quinine molecules can absorb the directional (anisotropic) Cherenkov photons and then re-emit the energy as isotropic (uniform in all directions) blue fluorescence. arxiv.org This conversion process helps to mitigate the skewed measurements caused by the directionality of Cherenkov light. arxiv.org

Studies quantifying this conversion have found that the fraction of Cherenkov emission absorbed by the quinine varies with its concentration, following a logarithmic trend. arxiv.org At the highest concentrations tested, a maximum of 7% of the Cherenkov emission produced in water was absorbed. arxiv.org However, the addition of quinine significantly increases the total light output compared to water alone, not just through Cherenkov conversion but also through direct excitation by the high-energy photon or electron beam (X-ray stimulated fluorescence). arxiv.orgarxiv.org This enhanced light output reinforces the correlation between the measured signal intensity and the deposited radiation dose. arxiv.orgarxiv.org

The table below presents data on the absorption of Cherenkov radiation by this compound under different conditions.

Photon Beam EnergyWavelength Range (nm)Cherenkov Emission Absorbed (%)
6 MV250 - 38024.8
23 MV250 - 3809.4

Crystallographic Studies and Polymorphism of Quininesulfatedihydrate

Identification and Characterization of Polymorphic Forms

The existence of multiple crystalline and solvated forms of quinine (B1679958) sulfate (B86663) has been established through various studies. The known commercially available form of quinine sulfate dihydrate is often designated as a starting material, for instance as Form O or Form A. scirp.orggoogle.comresearchgate.net Through techniques like recrystallization from different solvents, researchers have been able to generate and identify several other forms. scirp.org

One study identified four distinct crystal forms, labeled Form I, II, III, and IV, by recrystallizing quinine sulfate from n-propanol, iso-butyl alcohol, n-pentanol, and tert-amyl alcohol, respectively. scirp.org These forms were then characterized using a suite of analytical techniques including X-ray powder diffractometry (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FT-IR). scirp.org Forms I and II were identified as true polymorphs that undergo solid-state phase transitions upon heating, while Forms III and IV were characterized as solvatomorphs, incorporating solvent molecules within their crystal lattices. scirp.orgscirp.org

Another comprehensive investigation has identified a larger family of polymorphs, designated as Forms B, C, D, E, F, G, H, I, J, and K, in addition to the known dihydrate (Form A). google.com These forms can exist as anhydrates, hydrates, or solvates and are distinguished primarily by their unique X-ray powder diffraction patterns. google.com The characterization of these various forms underscores the compound's ability to adopt different packing arrangements and hydration/solvation states depending on the preparation conditions. scirp.orggoogle.com

Polymorphic Forms of Quinine Sulfate and Their Preparation
Form DesignationPreparation Method (Solvent)Nature of FormSource
Form IRecrystallization from n-propanolPolymorph (Metastable, low-melting Form IL converts to stable, high-melting Form IH) scirp.org
Form IIRecrystallization from isobutyl alcoholPolymorph (Metastable, low-melting Form IIL converts to stable, high-melting Form IIH) scirp.org
Form IIIRecrystallization from pentanol (B124592)Solvatomorph (0.5 mole of pentanol) scirp.org
Form IVRecrystallization from tert-amyl alcoholSolvatomorph scirp.org
Forms B - KVarious methodsAnhydrate, hydrate, or solvate polymorphs google.com

X-ray Diffraction Techniques in Polymorph Analysis

X-ray diffraction (XRD) is a cornerstone technique for the identification and characterization of polymorphic forms, as each unique crystal structure produces a distinct diffraction pattern that serves as a fingerprint. rigaku.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about a crystalline solid, yielding precise atomic coordinates and details of the molecular packing within the crystal lattice. mdpi.com This technique is invaluable for unambiguously determining the three-dimensional structure of a new polymorphic form. mdpi.com While SCXRD has been successfully applied to determine the structures of various molecular salts of quinine, detailed single-crystal structural data for all the identified polymorphs of quininesulfatedihydrate are not extensively reported in the cited literature. rsc.org The acquisition of single crystals of suitable quality for each polymorph remains a key step for complete structural elucidation.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD or XRPD) is the most widely used technique for routine polymorph screening and characterization. rigaku.com It is instrumental in distinguishing different crystalline forms by comparing their unique diffraction patterns. scirp.orggoogle.com

The XRPD pattern of the commercial dihydrate form (Form O) shows characteristic peaks at 2θ values of 6.19°, 9.42°, 14.20°, 16.20°, 17.47°, 18.50°, 19.45°, 22.20°, 25.50°, 26.00°, 27.30°, 27.53°, and 30.5°. scirp.orgresearchgate.net The newly prepared forms exhibit significant differences. For instance, Form I shows new peaks at 7.5°, 8.20°, 8.95°, 14.95°, 15.10°, 16.76°, and 20.20°, while some characteristic peaks of Form O are absent, confirming the formation of a new phase. scirp.orgresearchgate.net Similarly, the heat-treated, higher-melting forms (Form IH and Form IIH) show distinct new peaks, evidencing a structural rearrangement. scirp.org

A separate study cataloged numerous polymorphs (Forms B-K) based on their characteristic XRPD peaks. google.com

Characteristic XRPD Peaks (2θ ±0.2°) for Selected Quinine Sulfate Polymorphs
Polymorph FormCharacteristic 2θ PeaksSource
Form C6.2, 9.2, 12.9, 14.0, 15.3, 16.6, 17.5, 18.4 google.com
Form D8.6, 9.7, 14.1, 16.8, 18.1, 19.9, 21.3 google.com
Form E8.3, 14.4, 16.2, 17.9, 18.8, 22.4, 26.0 google.com
Form F7.5, 8.3, 15.4, 17.5, 20.6 google.com
Form H7.9, 9.1, 13.9, 15.8, 16.5, 17.2, 17.8, 18.1 google.com

X-ray Diffuse Scattering Applications

The application of X-ray diffuse scattering specifically for the analysis of this compound polymorphs is not detailed in the reviewed literature. This advanced technique is typically employed to study short-range order and structural defects or disorder within a crystal, which can be crucial for understanding the stability and transformation behavior of polymorphic systems.

Vibrational Spectroscopic Methods in Polymorph Discrimination

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a valuable complementary tool to XRD for polymorph discrimination. Differences in the crystal lattice and intermolecular interactions, such as hydrogen bonding, between polymorphs lead to subtle but measurable shifts in the vibrational frequencies of the molecule's functional groups. scirp.org

Analysis of the FT-IR spectra of quinine sulfate forms revealed distinct differences. scirp.org For example, the -OH stretching frequency observed in the original sample (Form O) is shifted to 3219.1 cm⁻¹ in Form I and 3293.7 cm⁻¹ in Form II. scirp.org Similarly, shifts were noted for the aromatic C=C stretch and the -C-O stretch, confirming that the different forms possess distinct molecular environments and hydrogen bonding networks. scirp.org

Characteristic FT-IR Frequencies (cm⁻¹) for Quinine Sulfate Forms
Vibrational ModeForm IForm IISource
-OH stretch3219.13293.7 scirp.org
Aromatic C=C stretch1515.31509.3 scirp.org
-C-O stretch1248.91238.1 scirp.org

Phase Transition Studies in Solid Forms

Thermoanalytical methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the phase transitions and thermal stability of polymorphs. scirp.orgresearchgate.net These studies reveal the thermodynamic relationships between different forms. researchgate.net

The thermal behavior of Forms I and II is particularly complex, showing endothermic events followed by exothermic events before the final melting. scirp.orgresearchgate.net This behavior indicates a transition from a metastable, lower-melting form (designated IL and IIL) to a more stable, higher-melting form (IH and IIH). scirp.orgscirp.org TGA confirmed that these were solid-solid phase transitions, as no mass loss was observed. scirp.org The transition for Form I is described as monotropic, meaning the transformation from the metastable to the stable form is irreversible. scirp.orgscirp.org In contrast, the relationship for Form II is enantiotropic, suggesting a reversible transition is possible under certain conditions. scirp.orgscirp.org

The solvatomorphic Forms III and IV exhibit broad endotherms in their DSC scans that correspond to mass loss in TGA, which is characteristic of desolvation events prior to the melting of the desolvated solid. scirp.orgresearchgate.net For Form III, obtained from pentanol, a broad endotherm at 129.6°C is associated with a 5.3% mass loss, corresponding to the removal of 0.5 moles of the solvent. scirp.org

Thermal Characteristics of Quinine Sulfate Forms from DSC
Sample FormMelting Point (°C)Enthalpy of Fusion (J/g)Source
Form O (Commercial)209.8220.00 researchgate.net
Form IL (Metastable)154.41.79 researchgate.net
Form IH (Stable)203.548.0 researchgate.net
Form IIL (Metastable)144.758.2 researchgate.net
Form IIH (Stable)214.5117.1 researchgate.net
Form III (Solvate Desolvation)129.6442.16 researchgate.net
Form III (Desolvated Melt)206.6721.98 researchgate.net

Influence of Crystallization Conditions on Solid-State Forms

The solid-state form of this compound is significantly influenced by the conditions under which it is crystallized. Factors such as the choice of solvent, temperature, and the presence of anti-solvents can lead to the formation of different polymorphs and solvatomorphs. scirp.orggoogle.com Research has demonstrated that recrystallizing the commercial form of quinine sulfate from various solvents can yield distinct crystalline structures. scirp.org

A systematic study involving the recrystallization of a commercial sample of quinine sulfate from different analytical grade alcohols resulted in the identification of two new polymorphs and two solvatomorphs. scirp.org The commercial form is designated as Form O. Slow recrystallization from specific solvents yielded these new forms, each with unique thermal characteristics. scirp.org

The key findings from this research are detailed below:

Form I , a polymorph, was obtained through slow recrystallization from n-propanol. scirp.org

Form II , another polymorph, was produced by crystallization from isobutyl alcohol. scirp.org

Form III was identified as a pentanol solvate (2:1 stoichiometry), resulting from recrystallization using pentanol. scirp.org

Form IV was characterized as a tert-amyl alcohol solvate (2:1 stoichiometry), formed from a solution in tert-amyl alcohol. scirp.org

These findings illustrate that Forms I and II are true polymorphs, while Forms III and IV are solvatomorphs, where solvent molecules are incorporated into the crystal lattice of the drug. scirp.orgscirp.org

Further research has expanded the landscape of known solid-state forms of quinine sulfate, designating the common crystalline dihydrate as Form A and identifying several new forms (B through K) by varying crystallization parameters. google.com These processes often involve dissolving quinine sulfate in a solvent, sometimes with heating, followed by cooling or the addition of an anti-solvent to induce precipitation. google.com

Examples of conditions used to produce these additional forms include:

Form B is prepared by dissolving quinine sulfate in ethanol (B145695) at room temperature and allowing the solvent to evaporate. google.com

Form D can be formed by vacuum drying the standard dihydrate (Form A) at approximately 58 to 62°C for over 11 days. google.com

Form E is produced by dissolving quinine sulfate in methanol (B129727) and then adding water as an anti-solvent to cause crystallization. google.com

A non-crystalline (amorphous) form can be generated by dissolving Form A in 1,1,1-trifluoroethanol with heat, followed by rapid solvent removal via centrifugal evaporation. google.com

The following table summarizes the influence of different crystallization conditions on the resulting solid-state form of quinine sulfate.

Table 1: Effect of Crystallization Conditions on Quinine Sulfate Solid-State Forms

Solid-State Form Crystallization Solvent / Method Resulting Form Type Reference
Form I n-Propanol (slow recrystallization) Polymorph scirp.org
Form II Isobutyl alcohol (slow recrystallization) Polymorph scirp.org
Form III Pentanol (recrystallization) Solvatomorph (Pentanol solvate) scirp.org
Form IV tert-Amyl alcohol (recrystallization) Solvatomorph (tert-Amyl alcohol solvate) scirp.org
Form B Ethanol (evaporation at 22-24°C) Polymorph google.com
Form D Vacuum drying of Form A (~60°C) Polymorph google.com
Form E Methanol (solvent) and Water (anti-solvent) Polymorph google.com
Non-crystalline 1,1,1-Trifluoroethanol (rapid evaporation) Amorphous google.com

Theoretical and Computational Chemistry Approaches for Quininesulfatedihydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For quinine (B1679958) sulfate (B86663), these methods have been employed to explore its ground-state geometry, electronic transitions, and dynamic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. azom.com It has been extensively applied to study quinine and its derivatives to determine properties like geometric structures, orbital energies, and molecular electrostatic potential.

One study employed DFT with the B3LYP function and the 6-311++G(d,p) basis set to optimize the geometry of the quinine molecule in the gas phase, confirming its minimum energy conformation. mdpi.com This optimization is a crucial first step for acquiring accurate theoretical spectra and other properties. mdpi.com The study also calculated key quantum chemical parameters for quinine, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding chemical reactivity and kinetic stability. mdpi.comrsc.org The energy gap between these orbitals was determined to be 4.28 eV for the isolated quinine molecule. mdpi.com

Further applications of DFT include the calculation of dipole moments to understand the charge distribution within the molecule. The ground-state dipole moment of quinine sulfate dication (QSD) has been obtained from quantum mechanical calculations, providing a basis for understanding its interaction with polar solvents. researchgate.net DFT has also been used to guide the assignment of complex vibrational spectra, such as the Raman spectrum of quinine, by correlating experimental bands with calculated vibrational modes. nih.gov

Table 1: DFT Calculated Quantum Chemical Parameters for Quinine mdpi.com
ParameterValue
HOMO Energy-5.55 eV
LUMO Energy-1.27 eV
Energy Gap (ΔE)4.28 eV
Electronic Chemical Potential (μ)-3.42 eV
Electrophilicity Index (ω)2.73 eV
Dipole Moment3.13 Debye

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org It is used to compute electronic absorption spectra and analyze electronic transitions. mdpi.comrsc.org For quinine and its derivatives, TD-DFT calculations have been performed to understand their photophysical characteristics, which are crucial for their well-known fluorescence properties. mdpi.comrsc.org

Researchers have used TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory to compute the transition energies of charge-transfer complexes involving quinine. mdpi.com These theoretical calculations help analyze and interpret the experimental UV-visible spectra of these complexes. mdpi.com The method has also been applied to calculate the excited-state dipole moments of quinine sulfate dication, revealing how the electron density redistributes upon photoexcitation. researchgate.net Such studies are vital for explaining the solvatochromic shifts observed in fluorescence spectra, where the emission wavelength changes with solvent polarity. researchgate.netresearchgate.net Quinine sulfate is frequently used as a standard for fluorescence quantum yield measurements, and TD-DFT provides the theoretical foundation for understanding its luminescent properties. azom.com

Ab-initio molecular dynamics (AIMD) is a simulation method that computes the forces acting on atoms from first-principles quantum mechanical calculations as the simulation progresses. This approach allows for the exploration of chemical processes and dynamics without the need for pre-parameterized force fields. Studies utilizing AIMD have been performed on quinine sulfate dihydrate solutions, indicating the application of this advanced technique to understand its behavior in an aqueous environment. imperial.ac.uk AIMD simulations can be used to sample the potential energy surface and identify low-energy states, providing a more dynamic picture than static geometry optimizations. acs.org For instance, in a study of a related molecular system, AIMD trajectories were calculated at 298.15 K to assess the dynamic stability of a molecule-ion complex over time. acs.org

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations are indispensable tools for studying the complex interactions between a molecule like quinine and its environment, such as biological macromolecules or delivery systems. nih.govacs.org

Molecular dynamics (MD) simulations have been used to develop a detailed, molecular-level picture of quinine-DNA binding. nih.gov These simulations revealed that monoprotonated quinine prefers to bind in the minor groove of both AT- and GC-rich DNA sequences. The binding is stabilized by a combination of hydrogen bonds and van der Waals interactions. nih.gov

Another significant application has been the use of full atomistic MD simulations to investigate the encapsulation of quinine into biodegradable polymeric nanoparticles, a strategy relevant for drug delivery. nih.gov These simulations explored the interactions between quinine and polymers like poly-(lactic acid) (PLA), poly-(glycolic acid) (PGA), and their copolymer poly-(lactic-co-glycolic acid) (PLGA). The results showed that quinine interacts with the PLGA copolymer through both hydrogen bonds and nonpolar interactions, with no drug-drug aggregation observed, which is critical for bioavailability. nih.gov The potential energy of interaction and radial distribution functions were calculated to quantify the stability and nature of the drug-polymer systems. nih.gov

Furthermore, molecular docking, a specific type of molecular modeling, has been used to study the interaction of quinine with protein targets such as the Angiotensin Converting Enzyme 2 (ACE2) receptor. researchgate.net These studies predicted the binding affinity and identified key amino acid residues, like Lys353, that form hydrogen bonds with quinine, suggesting a mechanism for potential therapeutic action. researchgate.net

Table 2: Summary of Quinine Interactions with PLGA Copolymer from MD Simulations nih.gov
Interaction TypeDescription
Hydrogen BondsObserved between polar groups of quinine and the copolymer.
Nonpolar InteractionsOccur between the lipophilic parts of quinine and the polymer chains.
Drug AggregationNo significant drug-drug interactions were observed within the polymer matrix.
System StabilityThe drug-polymer system was found to be stable throughout the simulation.

Crystal Structure Prediction Methodologies

The solid-state form of a pharmaceutical compound is critical as different crystal structures, or polymorphs, can have different physical properties. Quinine sulfate is known to exist in multiple crystalline forms. researchgate.net Experimental studies have identified and characterized at least four different forms using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD). researchgate.net

These experimentally identified polymorphs serve as the target for in silico crystal structure prediction (CSP). acs.org CSP methodologies use computational approaches to predict the crystal structures of a compound based only on its chemical diagram. acs.org These methods typically involve generating a vast number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are often calculated using quantum mechanical methods or advanced force fields. acs.org While specific CSP studies focused on quininesulfatedihydrate were not identified, this theoretical approach is a standard tool in pharmaceutical science to predict and understand the polymorphism observed experimentally in compounds like quinine sulfate. researchgate.net

Table 3: Thermal Properties of Experimentally Identified Crystal Forms of Quinine Sulphate researchgate.net
Crystal FormMelting Point (°C)Enthalpy of Fusion (J/g)
Form I203.548.0
Form II214.5117.1
Form III206.6721.98
Form IV207.4524.50

Elucidation of Adsorption Mechanisms via Computational Methods

Computational methods are pivotal in elucidating the mechanisms by which molecules like quinine bind or "adsorb" to various substrates, from biological targets to drug delivery vehicles. The term adsorption here is used broadly to describe the binding and interaction at a molecular interface.

The molecular dynamics simulations of quinine binding to DNA provide a clear example of elucidating an interaction mechanism. nih.gov The simulations detailed the specific binding site (minor groove), the orientation of the quinine molecule, and the nature of the stabilizing forces (hydrogen bonds and van der Waals interactions), offering a dynamic view of the adsorption process at the molecular level. nih.gov

Similarly, the MD simulations of quinine encapsulation within polymer nanoparticles elucidate the mechanism of its partitioning from a solvent into the polymer matrix. nih.gov The computational analysis of interaction energies and radial distribution functions explains how quinine is effectively loaded and stabilized within the nanoparticle core. nih.gov These simulations reveal the specific atomic-level interactions—such as hydrogen bonds with polar moieties and nonpolar interactions with polymer backbones—that govern the encapsulation, providing a mechanistic understanding that is crucial for designing effective drug delivery systems. nih.gov

Advanced Analytical Methodologies for Quininesulfatedihydrate Characterization and Impurity Profiling

Development and Validation of Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of quininesulfatedihydrate and its potential impurities. The development of robust and validated techniques is a requirement for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. orientjchem.orgrjptonline.orgrjptonline.orgijnrd.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering excellent resolution and efficiency in separating quinine (B1679958) from its impurities, such as dihydroquinine. orientjchem.org The development of these methods involves a systematic optimization of various parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Method validation is performed in accordance with regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. ijnrd.org Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgrjptonline.org For instance, one validated HPLC method demonstrated a linear correlation over a concentration range of 0.08-600.00 µg/mL with a correlation coefficient (R²) of 0.9999. rjptonline.org The accuracy of this method was confirmed with a mean recovery of 99.83±0.92%, and its precision was established with a relative standard deviation (RSD) of less than 1.09%. rjptonline.orgrjptonline.org

Forced degradation studies are often conducted to establish the stability-indicating capability of an HPLC method. These studies involve subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation to ensure that the method can effectively separate the intact drug from its degradation products. rjptonline.orgresearchgate.net

The following table summarizes various reported HPLC conditions for the analysis of quinine sulfate (B86663).

ParameterCondition 1Condition 2Condition 3
Column C18 (4.6 x 250 mm) rjptonline.orgZorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) orientjchem.orgPRIMISEL C18 ijnrd.org
Mobile Phase 0.1 M ammonium acetate (pH 7.0), acetonitrile, methanol (B129727) (40:25:35 v/v/v) rjptonline.orgAcetonitrile-buffer mixture orientjchem.orgMethanol: water (30:70 v/v) ijnrd.org
Flow Rate 1.0 mL/min rjptonline.orgrjptonline.org1.2 mL/min orientjchem.org1.0 mL/min ijnrd.org
Detection Wavelength 330 nm rjptonline.orgrjptonline.org316 nm orientjchem.org233 nm ijnrd.org
Injection Volume 50 µL rjptonline.orgrjptonline.org20 µL orientjchem.orgNot Specified
Retention Time (Quinine) ~7.73 min rjptonline.orgrjptonline.org4.6 min orientjchem.orgNot Specified

For complex samples containing numerous closely related impurities, single-dimension chromatography may not provide sufficient resolving power. Multidimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers significantly enhanced peak capacity and resolution. This technique is highly applicable for the detailed impurity profiling of this compound, especially for separating diastereomers like quinidine and other cinchona alkaloids that may be present.

In a 2D-LC system, fractions from the first-dimension separation are transferred to a second, orthogonal column for further separation under different chromatographic conditions. This orthogonality—achieved by using different stationary phases or mobile phase conditions—allows for the resolution of co-eluting peaks from the first dimension. While specific applications for this compound are not extensively detailed in the provided search results, the principles are well-established for complex pharmaceutical analyses and would be suitable for resolving trace-level impurities and degradation products that are structurally similar to the main compound.

Gas Chromatography (GC) is another potential technique for the analysis of this compound, although it is less common than HPLC for this particular compound. avantorsciences.com Due to the low volatility and thermal lability of quinine, direct GC analysis can be challenging. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form before injection into the GC system.

The applicability of GC is often found in specific contexts, such as the analysis of residual solvents or certain volatile impurities in the drug substance. When coupled with a mass spectrometer (GC-MS), the technique can provide powerful identification capabilities based on the mass fragmentation patterns of the eluted compounds. However, for routine quantification and impurity profiling of the non-volatile active ingredient and its related alkaloids, HPLC remains the more direct and widely adopted method.

Spectroscopic Analytical Approaches

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. They provide information based on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the identification of this compound by providing a characteristic "fingerprint" of its molecular structure. iosrjournals.org The FTIR spectrum arises from the vibrations of the molecule's functional groups when they absorb infrared radiation. chemicalbook.comnih.gov

The spectrum of this compound exhibits distinct absorption bands corresponding to its various functional groups. The presence of water of hydration is typically confirmed by a broad O-H stretching band in the region of 3400-3200 cm⁻¹. Other key peaks include those for aromatic C-H stretching, C=C and C=N stretching within the quinoline (B57606) ring system, and C-O stretching from the ether and alcohol groups. researchgate.net FTIR can be used to differentiate between different salt forms or polymorphs and to study interactions between the drug and excipients in a formulation. iosrjournals.org

The following table lists significant FTIR peaks for quinine sulfate and their corresponding assignments.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3734O-H StretchAlcoholic O-H researchgate.net
~1621C=C StretchAromatic Ring
~1510C=C StretchAromatic Ring
~1245C-O-C StretchAryl-alkyl ether
~1088C-N BendTertiary Amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. researchgate.net Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its identity and structure. magritek.com

The ¹H NMR spectrum of quinine shows distinct signals for protons in the quinoline ring, the vinyl group, the quinuclidine (B89598) skeleton, and the methoxy group. chemicalbook.comchemicalbook.com For example, the aromatic protons of the quinoline ring typically appear in the downfield region (7.0-8.8 ppm), while the aliphatic protons of the quinuclidine moiety are found in the upfield region. magritek.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to make complete and unambiguous peak assignments, which can be challenging in a complex molecule like quinine. magritek.com NMR is also a powerful tool for quantitative analysis (qNMR) and for identifying and characterizing impurities without the need for a reference standard for each impurity. researchgate.net

The following table highlights selected characteristic proton chemical shifts for quinine.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H20 (Quinoline)~8.33Doublet
H21 (Quinoline)~7.59Doublet
H15 (adjacent to OH)~4.6Multiplet
Methoxy (-OCH₃)~3.87Singlet

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, MALDI-TOF-MS)

Mass spectrometry is an indispensable tool for the analysis of organic molecules, providing highly sensitive detection and characterization based on mass-to-charge ratios. khanacademy.orgrsc.org When coupled with chromatographic separation techniques, its utility is significantly enhanced, allowing for the analysis of complex mixtures. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound and its impurities. This method combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org A fast, sensitive, and specific LC-MS/MS method has been developed for the simultaneous determination of quinine, allowing for analysis in various matrices. semanticscholar.orgresearchgate.net For instance, one method utilized a C18 column with a mobile phase of acetonitrile and 0.1% formic acid, achieving a total analysis time of just 2 minutes. semanticscholar.orgresearchgate.net The mass spectrometer, equipped with an electrospray ionization (ESI) source, operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. researchgate.netekb.eg This approach allows for the quantification of analytes over a wide linear range, for example, from 10 to 1500 ng/mL. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. mdpi.com For the analysis of less volatile compounds like quinine, derivatization techniques such as in-vial silylation are employed to increase volatility. researchgate.net GC-MS has been successfully used for the determination of related substances, such as quinoline, in various samples. A typical GC-MS method for quinoline analysis might use a DB-5MS capillary column with helium as the carrier gas. The mass spectrometer can identify compounds based on their characteristic ion peaks; for quinoline, these are m/z 129, 102, 123, and 51.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and fragile biomolecules and organic molecules. youtube.com It allows for the rapid detection of large biomolecules in trace amounts, making it a valuable tool for characterizing disease biomarkers. nih.gov In the context of this compound, MALDI-TOF-MS can be used for high-throughput screening and characterization of the molecule and its potential high-molecular-weight impurities or degradation products. youtube.commdpi.com The technique involves embedding the analyte in a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation. youtube.com

Technique Key Application for this compound Common Ionization Source Key Parameters
LC-MS/MS Simultaneous quantification of quinine and related impurities. semanticscholar.orgresearchgate.netElectrospray Ionization (ESI) researchgate.netMobile phase composition, flow rate, MRM transitions. semanticscholar.orgresearchgate.net
GC-MS Analysis of volatile impurities and related substances like quinoline. Electron Ionization (EI)Inlet temperature, carrier gas flow rate, mass-to-charge ratios of characteristic ions.
MALDI-TOF-MS Characterization of high-molecular-weight species and rapid screening. youtube.comnih.govLaser Desorption/Ionization youtube.comMatrix selection, laser fluence. mdpi.com

Electrochemical Methods in Analytical Characterization

Electrochemical methods offer sensitive and often non-destructive means of analyzing chemical compounds and their interactions.

Potentiodynamic polarization is a technique used to study the corrosion behavior of materials. nih.gov In the context of this compound, it can be employed to investigate its properties as a corrosion inhibitor. researchgate.net This method involves applying a potential that is ramped at a slow rate and measuring the resulting current. nih.gov The data obtained can be used to determine key corrosion parameters. researchgate.net For example, studies have shown that quinine sulfate can act as an effective corrosion inhibitor for carbon steel in acidic solutions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for analyzing interfacial properties at electrode surfaces. mdpi.com It works by applying a sinusoidal potential or current and measuring the corresponding response over a range of frequencies. youtube.com This allows for the characterization of processes like charge transfer and diffusion. mdpi.comyoutube.com In the analysis of this compound, EIS can be used to study its electrochemical behavior and interactions in different media. The resulting data, often presented as Nyquist or Bode plots, can be modeled using equivalent electrical circuits to extract quantitative information about the system. youtube.comresearchgate.net

Electrochemical Technique Primary Application for this compound Key Measured Parameters
Potentiodynamic Polarization Evaluating corrosion inhibition properties. researchgate.netCorrosion potential (Ecorr), corrosion current density (icorr). nih.govresearchgate.net
Electrochemical Impedance Spectroscopy (EIS) Characterizing interfacial electrochemical behavior. mdpi.comImpedance (Z), phase angle (Φ), charge transfer resistance (Rct). mdpi.comyoutube.com

Method Validation Principles and Parameters

Analytical method validation is a critical process that ensures the reliability and accuracy of a given analytical method. orientjchem.org This process is guided by the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. amsbiopharma.comich.org The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. ich.org

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or excipients. amsbiopharma.comich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. orientjchem.orgamsbiopharma.com A minimum of five concentration levels is generally recommended to establish linearity. ich.org

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. orientjchem.orgamsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. orientjchem.org It is typically expressed as the relative standard deviation (%RSD). orientjchem.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. orientjchem.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. orientjchem.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgorientjchem.org

For example, in the validation of an RP-HPLC method for quantifying dihydroquinine in quinine sulfate, the linearity was established over a concentration range of 48.7-193.87 μg/mL. orientjchem.orgorientjchem.org The accuracy was demonstrated with a recovery rate of 99.4%. orientjchem.orgorientjchem.org The precision was confirmed with a %RSD of 1.15% for the dihydroquinine content, which was well within the acceptance criterion of not more than 2.0%. orientjchem.org The LOD and LOQ for dihydroquinine were found to be 0.003 mg/mL and 0.01 mg/mL, respectively. orientjchem.org

Validation Parameter Definition Typical Acceptance Criteria
Specificity Ability to measure the analyte in the presence of other components. amsbiopharma.comich.orgNo interference at the retention time of the analyte. orientjchem.org
Linearity Proportional relationship between concentration and response. orientjchem.orgamsbiopharma.comCorrelation coefficient (r²) ≥ 0.999. mdpi.comnih.gov
Accuracy Closeness of results to the true value. orientjchem.orgamsbiopharma.comRecovery within 98-102%. orientjchem.org
Precision Agreement among repeated measurements. orientjchem.orgRelative Standard Deviation (RSD) ≤ 2%. orientjchem.org
LOD Lowest detectable concentration. orientjchem.orgSignal-to-noise ratio ≥ 3. orientjchem.org
LOQ Lowest quantifiable concentration. orientjchem.orgSignal-to-noise ratio ≥ 10. orientjchem.org
Robustness Unaffected by small variations in method parameters. ich.orgorientjchem.orgConsistent results under varied conditions. orientjchem.org

Impurity Profiling and Quantification Strategies

Impurity profiling is the identification, structural elucidation, and quantitative determination of impurities in bulk drug substances and pharmaceutical formulations. medwinpublishers.comresearchgate.net This process is crucial for ensuring the safety and quality of the drug product. medwinpublishers.com Regulatory bodies like the ICH provide guidelines on the permissible levels of impurities. nih.gov For instance, the identification of impurities below the 0.1% level is generally not required unless they are unusually potent or toxic. nih.gov

The strategies for impurity profiling involve a combination of chromatographic and spectroscopic techniques. nih.gov LC-MS and GC-MS are among the most powerful hyphenated techniques for this purpose. nih.gov The process typically involves:

Detection and Separation: Using high-resolution chromatographic techniques like HPLC or GC to separate impurities from the active pharmaceutical ingredient (API).

Identification and Structure Elucidation: Employing spectroscopic methods such as MS and NMR to identify the chemical structure of the impurities.

Quantification: Using validated analytical methods to determine the concentration of each impurity.

For example, a study on a new therapeutic agent for fatty liver disease utilized HPLC for the quantification of four impurities and a more sensitive HPLC-MS/MS method for a potential genotoxic impurity. nih.gov The methods were validated according to ICH guidelines, demonstrating satisfactory linearity, precision, and accuracy for all impurities. nih.gov The recovery percentages for all impurities were in the range of 91.18%–111.27%, with a relative standard deviation of less than 3.69%. nih.gov

Impurity Type Potential Origin Common Analytical Technique
Organic Impurities Starting materials, by-products, degradation products. medwinpublishers.comLC-MS, GC-MS, HPLC. nih.gov
Inorganic Impurities Reagents, catalysts, heavy metals. nih.govInductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Residual Solvents Manufacturing process. medwinpublishers.comGas Chromatography (GC). nih.gov

Biomolecular Interactions and Mechanistic Elucidation of Quininesulfatedihydrate

Molecular Level Interaction Studies with Biological Systems

Quininesulfatedihydrate, the salt form of the alkaloid quinine (B1679958), engages in significant interactions with several key biological macromolecules and systems. These interactions, occurring at the molecular level, are fundamental to its broader biological effects. Research has focused on its binding to nucleic acids, its influence on membrane transport proteins, and its modulation of ion channel function in muscle tissues.

Quinine sulfate (B86663) has been demonstrated to bind directly with deoxyribonucleic acid (DNA). The primary mode of this interaction involves the quinine molecule inserting itself between the base pairs of the DNA double helix, a process known as intercalation. This binding is stabilized by π-stacking interactions between the aromatic quinoline (B57606) ring of quinine and the DNA base pairs. In addition to intercalation, evidence suggests that quinine can also interact with the minor groove of the DNA helix. Molecular dynamics simulations have shown that the quinoline moiety fits within the cavity of the minor groove, while the quinuclidine (B89598) head group interacts weakly with the phosphate backbone.

The binding process is considered spontaneous, driven by hydrophobic forces. Spectroscopic studies, particularly fluorescence spectroscopy, have been pivotal in elucidating this interaction. Quinine is a fluorescent molecule, and its fluorescence is quenched upon binding to DNA. This quenching is attributed to a static mechanism, where a non-fluorescent ground-state complex is formed between quinine and DNA. The decrease in fluorescence intensity is linearly dependent on the concentration of DNA, allowing for the quantification of the binding. Raman spectroscopy studies have further corroborated this interaction, indicating that a protonated quinine molecule can intercalate at a ratio of approximately one molecule per 25 DNA base pairs, with an apparent association constant (Ka) of 5.2 × 105 M−1.

Table 1: Quinine-DNA Interaction Parameters

ParameterValueMethodReference
Binding MechanismIntercalation and Minor Groove BindingSpectroscopy & Molecular Dynamics
Primary Driving ForceHydrophobic InteractionsFluorescence Spectroscopy
Fluorescence EffectStatic QuenchingFluorescence Spectroscopy
Apparent Association Constant (Ka)5.2 × 105 M−1Raman Spectroscopy

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in transporting a wide variety of substances out of cells, thereby limiting drug absorption and distribution. Quinine is recognized as both a substrate and an inhibitor of P-gp. As a substrate, quinine is actively transported by P-gp. This has been demonstrated in vivo, where the absence of functional P-gp in knockout mice resulted in significantly higher brain concentrations of quinine compared to wild-type mice, indicating that P-gp normally limits its entry into the brain.

Furthermore, quinine acts as a potent inhibitor of P-gp-mediated transport. In studies using membrane vesicles from cells overexpressing P-gp, quinine was found to inhibit the transport of other P-gp substrates. The 50% inhibitory concentration (IC₅₀) for quinine's inhibition of P-gp was determined to be 6.8 μM. This inhibitory action can lead to significant drug-drug interactions. When co-administered with other drugs that are P-gp substrates, quinine can block their efflux from cells, leading to increased intracellular and plasma concentrations. For instance, the presence of P-gp inhibitors like verapamil and cyclosporine A significantly increases the brain-to-plasma concentration ratio of quinine in vivo.

Table 2: Quinine's Effect on P-glycoprotein (P-gp) Activity

Interaction TypeFindingModel SystemReference
SubstrateQuinine is actively transported by P-gp, limiting its brain penetration.In vivo (mdr1a knockout mice)
InhibitorInhibits P-gp-mediated transport of other substrates.In vitro (HEK293 cell membrane vesicles)
IC₅₀ Value6.8 μM (95% CI: 5.9-7.8 μM)In vitro (NMQ transport inhibition)

Quinine exerts direct and complex effects on muscle membranes and their associated ion channels, which underlies its use in certain muscular disorders. Its actions are multifaceted, affecting sodium, potassium, and nicotinic acetylcholine receptors.

Sodium Channels: Quinine and its stereoisomer quinidine are known blockers of voltage-gated sodium channels in muscle tissue. This block reduces the maximum upstroke velocity of the action potential, thereby decreasing muscle membrane excitability.

Potassium Channels: Quinine is a recognized blocker of several types of potassium channels. It notably inhibits small conductance Ca²⁺-activated K⁺ channels and TRPM7 currents. Studies on bovine chromaffin cells showed that intracellular quinine application blocks Ca²⁺-activated K⁺ channels by inducing a "flickery burst" pattern, where the channel rapidly transitions between open and blocked states. This blocking action was found to be voltage-dependent.

Nicotinic Acetylcholine Receptors (nAChRs): At the neuromuscular junction, quinine acts as a non-competitive antagonist of muscle nAChRs. It blocks the ion channel pore of the receptor, reducing the response to acetylcholine. This action decreases the excitability of the motor end-plate. The IC₅₀ for quinine's block of the adult human muscle nAChR (αβɛδ subunits) is 1.70 μM, and for the fetal type (αβγδ subunits), it is 2.30 μM.

Calcium Homeostasis: Research on frog muscle fibers indicates that quinine causes contractures by inducing a passive efflux of Ca²⁺ from the sarcoplasmic reticulum (SR). It is suggested that quinine inhibits the SR Ca²⁺ pump, leading to a net release of stored calcium and subsequent muscle contraction.

Table 3: Quinine's Influence on Muscle Ion Channels

Channel/ReceptorEffectIC₅₀ / DetailsReference
Voltage-Gated Sodium ChannelsBlockadeReduces action potential upstroke velocity
Ca²⁺-activated K⁺ ChannelsBlockade (flickery block)Blocking rate coefficient: 1.6 x 10⁶ M⁻¹ s⁻¹
Adult Muscle nAChRNon-competitive antagonism1.70 μM
Fetal Muscle nAChRNon-competitive antagonism2.30 μM
Sarcoplasmic Reticulum Ca²⁺ ChannelsInduces passive Ca²⁺ effluxInhibits SR Ca²⁺ pump

Methodologies for Studying Biomolecular Interactions

The elucidation of quinine sulfate's interactions with biological systems relies on a variety of sophisticated biophysical and electrochemical techniques. These methods allow for the real-time, sensitive detection and characterization of binding events, providing quantitative data on kinetics and thermodynamics.

Optical biosensors are powerful tools that measure changes in light properties to monitor molecular interactions. Fluorescence spectroscopy and surface plasmon resonance (SPR) are particularly relevant.

Fluorescence Spectroscopy: This is a primary method for studying quinine's interactions, owing to its intrinsic fluorescence. The principle involves exciting the molecule at a specific wavelength (e.g., 250 nm or 350 nm for quinine) and measuring the emitted light at a longer wavelength (around 450 nm). When quinine binds to another molecule like DNA, its fluorescence properties can change. The observed fluorescence quenching upon binding to DNA provides direct evidence of the interaction and allows for the calculation of binding constants and the elucidation of the quenching mechanism (e.g., static vs. dynamic).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip. In a typical setup, a ligand (e.g., a specific DNA sequence or a protein like P-gp) is immobilized on a gold-coated sensor surface. An analyte (e.g., quinine sulfate) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the local refractive index, which is detected as a shift in the resonance angle of reflected light. This allows for the precise determination of association (kₐ) and dissociation (kₑ) rate constants, from which the affinity (Kₑ) of the interaction can be calculated. While specific SPR studies on quinine are not detailed in the provided context, the technique is widely applicable for characterizing the kinetics of small molecule-protein and small molecule-DNA interactions.

Electrochemical biosensors detect biomolecular interactions by converting the binding event into a measurable electrical signal, such as a change in current, potential, or impedance. Voltammetric techniques are especially useful for studying the interaction of electroactive compounds like quinine with biological targets.

Voltammetry: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the binding of quinine to DNA. A DNA-based electrochemical biosensor is created by immobilizing DNA onto an electrode surface. The electrochemical signal of a drug is monitored in the absence and presence of DNA. When an electroactive molecule like quinine binds to the immobilized DNA, its electrochemical behavior changes. This can manifest as a decrease in the peak current and/or a shift in the peak potential. By analyzing these changes as a function of DNA concentration, it is possible to determine the binding mode (intercalation vs. electrostatic/groove binding) and calculate thermodynamic parameters such as the binding constant (K) and the standard Gibbs free energy change (ΔG⁰). This methodology provides a sensitive and often simpler alternative to optical methods for quantifying drug-DNA interactions.

Acoustic Methods

Acoustic methods, primarily involving the measurement of ultrasonic velocity, provide valuable insights into the biomolecular interactions of this compound in aqueous solutions. These techniques are powerful for probing solute-solvent and solute-solute interactions by analyzing various thermoacoustic parameters derived from experimental data on ultrasonic velocity, density, and viscosity.

The study of molecular interactions in solutions is crucial for understanding the behavior of drug molecules in biological systems. Ultrasonic velocity measurements can elucidate the nature and strength of intermolecular forces. When this compound is dissolved in water, the interactions between its ions and the water molecules lead to changes in the structure of the solvent. These changes, in turn, affect the propagation of ultrasonic waves.

By measuring the ultrasonic velocity (u), density (ρ), and viscosity (η) of this compound solutions at various concentrations and temperatures, a range of acoustic parameters can be calculated. These parameters, as detailed in the table below, offer a comprehensive view of the molecular interactions.

Table 1: Thermoacoustic Parameters and Their Significance in Studying this compound Interactions

Parameter Formula Significance
Adiabatic Compressibility (β) β = 1 / (u²ρ) Indicates the compressibility of the solution. A decrease in β with increasing concentration suggests stronger solute-solvent interactions, as the hydration shells around the ions are less compressible than bulk water.
Apparent Molar Volume (Φv) Φv = (M/ρ) - (1000(ρ - ρ₀) / (mρρ₀)) Provides information about solute-solvent interactions. A positive Φv suggests strong solute-solvent interactions, while a negative value may indicate electrostriction.
Apparent Molar Adiabatic Compression (Φκ) Φκ = (1000(βρ₀ - β₀ρ) / (mρρ₀)) + (βM/ρ) Reflects the effect of the solute on the compressibility of the solvent. Negative values indicate that the water molecules in the hydration sphere are less compressible than in the bulk solvent.
Acoustic Impedance (Z) Z = uρ Represents the resistance to the propagation of sound waves. Changes in Z reflect alterations in the medium's structure due to molecular interactions.
Intermolecular Free Length (Lf) Lf = K√β Refers to the distance between the surfaces of adjacent molecules. A decrease in Lf suggests that the solute molecules are in close association with the solvent molecules, indicating significant interaction.

| Hydration Number (nH) | Varies based on the model used | Estimates the number of water molecules that are strongly bound to the solute ions, providing a direct measure of solute hydration. |

Where M is the molar mass of the solute, m is the molality of the solution, ρ₀ and β₀ are the density and adiabatic compressibility of the solvent, respectively, and K is a temperature-dependent constant.

Computational and Simulation Approaches for Biomolecular Complexes

Computational and simulation methods are indispensable tools for elucidating the interactions of this compound with its biological targets at an atomic level. These approaches complement experimental data by providing dynamic and energetic details of complex formation that are often difficult to capture otherwise. Key methods include molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor to form a stable complex. This method uses scoring functions to estimate the binding affinity, which is often expressed as a negative value in kcal/mol; a more negative value indicates a stronger interaction.

Docking studies have been instrumental in identifying and characterizing the interactions of quinine with various protein targets. For instance, research has shown that quinine can interact with the peptidase domain of the Angiotensin-Converting Enzyme 2 (ACE2) receptor. nih.govmdpi.com These studies identify the specific amino acid residues involved in the interaction, such as Lys353, and quantify the strength of this binding. nih.govmdpi.com Such insights are crucial for understanding the compound's potential mechanisms of action.

Table 2: Examples of Molecular Docking Studies with Quinine

Target Protein Key Interacting Residues Binding Affinity (kcal/mol) Simulation Software
ACE2 Receptor Lys353 -4.89 AutoDockVina
SARS-CoV-2 Mpro (6m0k) Not specified ~ -6.0 AutoDockVina

| Enoyl-acyl-carrier-protein reductase (1NHG) | Not specified | Not specified | Not specified |

The process typically involves preparing the 3D structures of both the ligand (quinine) and the protein target. The ligand's geometry is often optimized using force fields like MMFF94 before docking is performed with software such as AutoDockVina. mdpi.com

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the biomolecular complex over time, offering insights into its stability and the conformational changes that may occur upon binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex in a simulated physiological environment.

MD simulations have been used to investigate the binding of quinine to DNA, revealing that the protonated quinoline ring can weakly intercalate into DNA by forming π-stacking interactions with the base pairs. nih.gov These simulations, running for nanoseconds, can identify persistent hydrogen bonding and π-stacking interactions that stabilize the quinine-DNA complex. nih.gov Full atomistic MD simulations have also been employed to study the encapsulation of quinine into biodegradable polymeric nanoparticles, providing a molecular-level understanding of how the drug interacts with and is released from a delivery system. nih.gov These simulations show that quinine molecules can remain strongly aggregated inside a polylactic acid (PLA) core through π-stacking and hydrogen bond interactions. nih.gov

Together, docking and MD simulations provide a powerful framework for understanding the structural basis of this compound's interactions with biomolecules, guiding further experimental studies and potential therapeutic applications.

Environmental Fate and Degradation Pathways of Quininesulfatedihydrate

Degradation Pathways Under Stress Conditions

Stress testing provides insights into the intrinsic stability of a chemical compound and helps identify potential degradation products. The degradation of quininesulfatedihydrate can be induced by several factors, including pH, oxidation, light, and heat. nih.gov

Alkaline hydrolysis involves the reaction of a compound with hydroxide ions in an alkaline solution. alconox.com This process is effective in breaking down complex organic molecules, such as esters and amides, into smaller, more water-soluble components like carboxylic acids, alcohols, and amines. alconox.com The mechanism typically involves nucleophilic substitution, where hydroxide ions attack the molecule, leading to the cleavage of chemical bonds. alconox.com

While specific studies on the alkaline hydrolysis of this compound are not extensively detailed in the provided literature, the general principles of this process suggest that the ester and ether linkages within the quinine (B1679958) molecule could be susceptible to cleavage under strong alkaline conditions. The reaction accelerates natural decomposition processes. cremationassociation.org The rate and extent of degradation would depend on factors such as the concentration of the alkali, temperature, and pressure. cremationassociation.org

Table 1: General Principles of Alkaline Hydrolysis

Feature Description
Mechanism Nucleophilic substitution by hydroxide ions. alconox.com
Effect Breaks down large organic molecules into smaller, more soluble ones. alconox.com
Commonly Affected Bonds Esters, Amides. alconox.com

| Influencing Factors | pH, Temperature, Pressure. cremationassociation.org |

Acid-catalyzed hydrolysis is a reaction where water, in the presence of a strong acid catalyst, cleaves chemical bonds within a molecule. chemguide.co.uk This process is essentially the reverse of a condensation reaction. libretexts.org For esters, acidic hydrolysis yields a carboxylic acid and an alcohol. libretexts.org The reaction is typically reversible, and to drive it towards completion, a large excess of water is used. chemguide.co.uk

The stability of this compound in acidic conditions is a critical factor in its environmental fate. The quinine molecule contains functional groups that could be susceptible to acid hydrolysis. The kinetics of such degradation would likely follow a specific rate law, influenced by the pH and the structure of the compound. For instance, the hydrolysis of the compound chlorambucil has been shown to follow first-order kinetics with a pH-rate profile indicating the influence of ionizable groups. researchgate.net

Oxidative degradation involves the reaction of a substance with oxidizing agents. In the environment, this can occur through reactions with molecular oxygen or, more commonly, with reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and superoxide anion radicals (O₂•⁻). mdpi.commdpi.com These reactions can be catalyzed by metal ions or occur under photochemical conditions. mdpi.comrsc.orgrsc.org

The quinine molecule, with its quinoline (B57606) and quinuclidine (B89598) rings and various functional groups, possesses sites susceptible to oxidative attack. The degradation process can lead to the formation of various byproducts. For many pharmaceuticals, oxidative degradation pathways are complex and can result in hydroxylation, cleavage of rings, or other structural modifications. nih.gov The rate of degradation is influenced by factors such as the concentration of oxidants (e.g., hydrogen peroxide), the presence of catalysts, and temperature. mdpi.com

Table 2: Key Factors in Oxidative Degradation

Factor Role in Degradation
Reactive Oxygen Species (ROS) Highly reactive species like hydroxyl radicals directly attack and degrade organic molecules. mdpi.com
Catalysts (e.g., Metal Ions) Can generate ROS and accelerate degradation reactions. mdpi.comrsc.org
pH Influences the rate of reaction and the stability of both the target compound and the oxidants. mdpi.com

| Temperature | Higher temperatures generally increase the rate of oxidative reactions. mdpi.com |

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. When quinine absorbs UV light, its chemical structure can be altered. Studies on the photodegradation of quinine using UV irradiation have shown a reduction in the signals from the quinoline moiety, indicating that this part of the molecule is particularly susceptible to photochemical reactions. researchgate.net The process also leads to the appearance of new peaks and spectral broadening in analysis, signifying the formation of various degradation products. researchgate.net

The kinetics of photodegradation often follow pseudo-first-order kinetics. nih.gov The rate of degradation is influenced by the intensity of the light source, the presence of photosensitizers, and the chemical matrix of the solution, such as pH and the presence of other substances like hydrogen peroxide. researchgate.netnih.gov For example, the photodegradation of quinestrol, a related compound, was found to be more rapid under UV irradiation compared to solar irradiation, with the rate depending on the concentration of hydrogen peroxide. nih.gov

Table 3: Quinine Photodegradation Observations

Observation Method Finding Source
Structural Change UV Irradiation & NMR Spectroscopy Reduction in signals from the quinoline part of the molecule. researchgate.net
Product Formation UV Irradiation & NMR Spectroscopy Appearance of new signals, indicating degradation products. researchgate.net
Kinetics UV/Solar Irradiation Degradation follows pseudo-first-order kinetics. nih.gov

| Influencing Factors | Varied Conditions | Rate depends on light source, H₂O₂, and water type. | nih.gov |

Thermal degradation is the breakdown of molecules at elevated temperatures. The stability of bioactive compounds is often temperature-dependent, with higher temperatures generally leading to faster degradation. mdpi.com The degradation of many organic compounds, including phytochemicals, often follows a first-order kinetic model. nih.gov

For this compound, exposure to high temperatures can lead to the cleavage of its chemical bonds and loss of its structure. The activation energy required for this degradation determines its thermal stability. For instance, studies on anthocyanins have shown that increasing temperature accelerates degradation kinetics, significantly shortening the half-life of the pigments. mdpi.comnih.gov A similar principle would apply to this compound, where the rate of thermal degradation would increase with temperature, leading to the formation of various thermal decomposition products. The process is typically irreversible. rsc.org

Microbial degradation is a key process in the environmental breakdown of organic compounds. Microorganisms such as bacteria and fungi can use chemical compounds as a source of carbon and energy, leading to their transformation and eventual mineralization. nih.gov

The quinoline ring, a core component of the quinine structure, is known to be biodegradable. Specific bacterial strains, such as Pseudomonas aeruginosa and Pseudomonas putida, have been shown to degrade quinoline under aerobic conditions. researchgate.net The degradation pathway often involves an initial hydroxylation of the quinoline ring, leading to the formation of hydroxyquinolines. researchgate.net These intermediates can then be further broken down. Some bacteria possess specific plasmids that contain the genes responsible for the enzymes involved in quinoline metabolism. researchgate.net While some microbes can completely degrade these compounds, others may only be able to transform them into other persistent products. nih.govresearchgate.net The efficiency of microbial degradation in the environment depends on factors such as the presence of suitable microbial populations, oxygen levels, and the presence of other nutrients. researchgate.net

Table 4: Microbial Degradation of the Quinoline Moiety

Microorganism Degradation Capability Key Products/Mechanisms Source
Pseudomonas aeruginosa QP Degrades quinoline Produces hydroxyquinolines and other undetermined products. researchgate.net
Pseudomonas putida QP Degrades quinoline Produces hydroxyquinolines. researchgate.net

Environmental Persistence and Transformation Studies

The environmental fate of this compound is determined by its resistance to degradation and the pathways through which it transforms in various environmental compartments. Studies have focused on its biodegradability, its reaction to physical stressors like light and heat, and its chemical stability under different pH conditions.

Research into the biodegradability of quinine sulfate (B86663) has produced varied results. One study assessing common pharmaceutical products found that quinine sulfate exhibited low biodegradation, with only 1.8 ± 0.008% degradation over a fourteen-day period. nih.gov The biodegradation process in this study began on the fifth day and remained constant for the final seven days of the test. nih.gov This has led to the classification of quinine sulfate as non-biodegradable in some studies. nih.govtheseus.fi Conversely, another source indicates that quinine is readily biodegradable, citing a biodegradation rate of 86.3% over 28 days based on OECD Test Guideline 301B. This discrepancy highlights the need for further research to fully understand its persistence in biological systems. The low EC50 values of quinine sulfate against bacteria suggest it can be toxic to the activated sludge used in wastewater treatment plants, potentially inhibiting the biodegradation process itself. nih.gov

Forced degradation studies have been conducted to determine the stability of quinine sulfate and identify its transformation pathways under various stress conditions. These studies indicate that quinine sulfate is highly sensitive to acid and alkali hydrolysis. researchgate.net In contrast, it shows less sensitivity to oxidative, photolytic, and thermal stress. researchgate.net Under conditions of high temperature, quinine sulfate can form quinicine. Photodegradation has been observed upon UV irradiation. researchgate.net While long-term degradation products are considered likely to arise, the specific transformation products are not extensively detailed in the available literature. uww.edu However, it has been noted that the products of degradation may be more toxic than the parent compound. uww.edu

The mobility of quinine sulfate in soil can be inferred from its Log Koc value, which ranges from 3.23 to 7.37. This range suggests that its mobility in soil is variable.

Biodegradation Studies of Quinine Sulfate

Study DurationBiodegradation PercentageClassificationSource
14 Days1.8 ± 0.008%Non-biodegradable nih.gov
28 Days86.3%Readily biodegradable

Forced Degradation and Transformation of Quinine Sulfate

Stress ConditionSensitivity/OutcomeTransformation ProductSource
Acid HydrolysisHigh SensitivityNot Specified researchgate.net
Alkali HydrolysisHigh SensitivityNot Specified researchgate.net
OxidationLow SensitivityNot Specified researchgate.net
Photodegradation (UV)ObservedNot Specified researchgate.net
Thermal Degradation (High Temperature)Low SensitivityQuinicine researchgate.net

Applications in Scientific Methodologies and Standards

Use as a Fluorescence Standard or Reference Material

Quinine (B1679958) sulfate (B86663) dihydrate is widely recognized and utilized as a primary fluorescence standard for calibrating fluorescence spectrometers and for the comparative determination of fluorescence quantum yields of unknown samples. fishersci.comanaspec.comopenfluor.org Its selection as a standard is based on several key photophysical properties, including a relatively high and stable fluorescence quantum yield, a broad excitation spectrum, and a well-defined emission spectrum in the visible range. semanticscholar.orgdtic.milbohrium.com

The National Institute of Standards and Technology (NIST) has certified quinine sulfate dihydrate as Standard Reference Material (SRM) 936a. nist.gov This certification provides the scientific community with a material of high purity and well-characterized spectral properties. The certified emission spectrum for a solution of 1.28 x 10⁻⁴ mol/L quinine sulfate dihydrate in 0.105 mol/L perchloric acid is provided for an excitation wavelength of 347.5 nm. nist.gov The emission spectrum is reported from 375 nm to 675 nm. nist.govoptica.org

In a solution of 0.5 M H₂SO₄, quinine sulfate exhibits a fluorescence quantum yield of 0.546 when excited at 310 nm. omlc.orgomlc.org The reliability of quinine sulfate as a quantum yield standard has been evaluated across a range of excitation wavelengths, from 240 nm to 400 nm, and it has been found to maintain a constant quantum yield without significant deviations. semanticscholar.orgdtic.milbohrium.com The absorbance and emission characteristics are crucial for its role as a standard. In acidic solutions, it typically shows an absorption maximum around 348-349 nm and an emission maximum at approximately 455 nm. omlc.orgavantorsciences.com

The stability of its fluorescence properties and the extensive characterization it has undergone make quinine sulfate dihydrate an essential reference material for ensuring the accuracy and comparability of fluorescence measurements across different laboratories and instruments. openfluor.orgoptica.org

ParameterValueConditionReference
Certified asStandard Reference Material (SRM) 936aNIST nist.gov
Fluorescence Quantum Yield0.546in 0.5 M H₂SO₄, Excitation at 310 nm omlc.orgomlc.org
Absorption Maximum (Abs)~348 nm- avantorsciences.com
Emission Maximum (Em)~455 nm- avantorsciences.com
Certified Emission Spectrum Range375 nm - 675 nmin 0.105 mol/L perchloric acid nist.govoptica.org

Applications in Dosimetry and Radiation Studies

Quinine sulfate dihydrate has been investigated for its utility in the field of dosimetry, particularly in enhancing Cherenkov volumetric dosimetry. arxiv.orgnih.govarxiv.org Cherenkov radiation is produced when a charged particle travels through a dielectric medium at a speed greater than the phase velocity of light in that medium. In water-based dosimetry, the directional nature of Cherenkov emission can lead to inaccuracies in measuring the percent depth dose. arxiv.orgarxiv.org

The addition of quinine sulfate dihydrate to water helps to mitigate this issue. arxiv.orgnih.govarxiv.org Its role is to absorb the anisotropic Cherenkov light and re-emit it as isotropic fluorescence, leading to a more uniform light distribution that can be more accurately correlated with the radiation dose. arxiv.orgnih.gov

Research has quantified the effect of quinine sulfate dihydrate concentration on the total light output when irradiated with photon beams. arxiv.orgnih.govarxiv.org In one study, aqueous solutions with concentrations ranging from 0.01 g/L to 1.2 g/L were irradiated with 6 MV and 23 MV photon beams. The luminescent intensity was found to increase with the concentration of quinine sulfate. arxiv.orgnih.govarxiv.org

Spectral analysis of a 1.00 g/L solution revealed that a significant portion of the detected light signal originates from the fluorescence of quinine. arxiv.orgnih.govarxiv.org Specifically, at 6 MV and 23 MV, the quinine emission accounted for 52.4% (±0.7%) and 52.7% (±0.7%) of the signal, respectively. arxiv.orgnih.govarxiv.org The remaining signal was attributed to Cherenkov light that was not absorbed. arxiv.orgnih.gov This demonstrates the compound's efficiency in converting the initial radiation-induced signal into a more easily measurable isotropic signal, thereby reinforcing the correlation between the solution's light intensity and the deposited radiation dose. arxiv.orgnih.gov

Concentration of Quinine Sulfate DihydratePhoton Beam EnergyContribution of Quinine Emission to Total SignalReference
1.00 g/L6 MV52.4% ± 0.7% arxiv.orgnih.govarxiv.org
1.00 g/L23 MV52.7% ± 0.7% arxiv.orgnih.govarxiv.org

Role in Corrosion Inhibition Research

Quinine sulfate dihydrate has been identified as an effective corrosion inhibitor for metals, particularly for carbon steel in acidic environments. researchgate.netresearchgate.net Industrial processes such as acid cleaning and pickling often use hydrochloric acid, which can cause significant corrosion of steel components. The addition of an inhibitor like quinine sulfate is crucial to minimize this unwanted metal degradation. researchgate.net

The inhibitory action of quinine sulfate is attributed to the adsorption of the quinine molecules onto the surface of the metal. researchgate.net The quinine molecule contains nitrogen and oxygen heteroatoms with lone pairs of electrons, as well as aromatic quinoline (B57606) and bicyclic quinuclidine (B89598) ring systems with π-electrons. These features facilitate the adsorption of the molecule onto the d-orbitals of the iron atoms on the steel surface, forming a protective layer that acts as a barrier to the corrosive medium. researchgate.netresearchgate.net

Studies have shown that the inhibition efficiency (IE) of quinine sulfate increases with its concentration. In a 1.5 mol L⁻¹ HCl solution, the IE was found to reach a maximum of 93.35% (±0.25%) at a concentration of 0.4 mmol L⁻¹ of quinine sulfate. researchgate.netresearchgate.net Electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that quinine sulfate acts as a mixed-type inhibitor with a predominant anodic effect, meaning it suppresses both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, with a more significant impact on the former. researchgate.net The adsorption process has been found to follow the Temkin adsorption isotherm, and the calculated free energy of adsorption suggests a chemical adsorption mechanism. researchgate.net

Quinine Sulfate (QNS) Concentration (mol L⁻¹)Corrosion Current Density (icorr) (µA cm⁻²)Polarization Resistance (Rp) (Ω cm²)Inhibition Efficiency (IE) (%)Reference
0315041.2- researchgate.net
10⁻⁴580278.581.6 researchgate.net
2x10⁻⁴360448.288.6 researchgate.net
3x10⁻⁴245585.392.2 researchgate.net
4x10⁻⁴195659.793.35 researchgate.netresearchgate.net

Future Research Directions in Quininesulfatedihydrate Chemical Science

Addressing Unresolved Mechanistic Questions

A primary focus of future research will be to elucidate the unresolved mechanistic questions surrounding quininesulfatedihydrate. While the compound is well-known, a complete understanding of its behavior at a molecular level, particularly concerning its various crystalline forms, remains a subject of investigation. The existence of multiple polymorphic and solvatomorphic forms presents a complex thermodynamic landscape. scirp.orgscirp.org

Future studies will likely employ advanced analytical techniques to probe the kinetics and thermodynamics of interconversion between these forms. Understanding the precise mechanisms of solid-state transformations, including solvent-mediated and temperature-induced phase transitions, is crucial for controlling the final solid form of the compound. This knowledge is critical for ensuring the stability and consistency of this compound in various applications. Key research questions will likely revolve around the role of intermolecular interactions, particularly hydrogen bonding, in dictating the stability and reactivity of different crystalline structures. scirp.org

Advancements in Synthetic Efficiency and Yields

Future research will likely explore novel catalytic systems and synthetic methodologies to streamline the production of the quinine (B1679958) core structure. rsc.orgmdpi.comnih.gov The principles of "pot economy," where multiple reaction steps are carried out in a single reaction vessel, are being applied to make the synthesis more efficient and reduce waste. eurekalert.org Furthermore, investigations into continuous flow synthesis processes could offer significant advantages in terms of scalability, safety, and control over reaction conditions, ultimately leading to higher yields and purity of the final this compound product.

Novel Spectroscopic Probes and Characterization Techniques

The development and application of novel spectroscopic probes and advanced characterization techniques will be instrumental in deepening our understanding of this compound. The identification and characterization of its various crystal forms heavily rely on a suite of analytical methods. scirp.orgresearchgate.net

Future research will likely see the increased use of sophisticated techniques to provide more detailed structural and dynamic information. Advanced solid-state NMR (ssNMR) spectroscopy, for instance, can offer insights into the local molecular environment and intermolecular interactions within different polymorphs. uky.edu Hyperspectral imaging and other advanced imaging techniques could provide spatially resolved chemical information, allowing for the direct visualization of polymorphic distribution within a sample. mdpi.com Furthermore, the development of novel spectroscopic probes could enable real-time monitoring of crystallization processes and phase transformations, providing invaluable data for process optimization and quality control.

Table 1: Advanced Spectroscopic and Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedFuture Research Application
Solid-State NMR (ssNMR)Local molecular environment, intermolecular interactions, and dynamics in the solid state.Detailed structural elucidation of new polymorphs and solvates; studying the kinetics of solid-state transformations.
X-Ray Powder Diffraction (XRPD)Crystalline structure and phase identification.High-throughput screening of polymorphic forms under various conditions; quantitative phase analysis.
Thermal Analysis (DSC, TGA)Thermal transitions (melting, desolvation), and thermal stability.Characterization of the thermodynamic relationships between different solid forms; stability assessment.
Vibrational Spectroscopy (FTIR, Raman)Molecular vibrations and functional groups.In-situ monitoring of crystallization processes; identification of subtle structural differences between polymorphs.
Hyperspectral ImagingSpatially resolved chemical information.Visualization of polymorphic distribution in solid mixtures and dosage forms.

Predictive Modeling for Solid-State Properties and Interactions

Predictive modeling and computational chemistry are set to play an increasingly important role in the study of this compound. The ability to computationally predict the solid-state properties and intermolecular interactions of this compound can significantly accelerate research and development. nih.govrsc.org

Future research will focus on the development and application of more accurate and robust computational models to predict the crystal structure of this compound and its various polymorphs. nih.govmdpi.comarxiv.org Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the relative energies and stabilities of different crystal packing arrangements. mdpi.com Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in the crystalline state and in solution, helping to understand the mechanisms of nucleation and crystal growth. mdpi.com These predictive models can guide experimental efforts by identifying promising crystallization conditions and predicting the properties of yet-to-be-discovered solid forms.

Exploration of New Chemical Transformations

The exploration of new chemical transformations involving this compound opens up possibilities for creating novel derivatives with potentially enhanced properties or new applications. The rich chemical structure of the quinine molecule, with its quinoline (B57606) and quinuclidine (B89598) rings and various functional groups, provides multiple sites for chemical modification. bloomtechz.com

Future research is expected to explore a range of chemical reactions to modify the this compound molecule. This could include the introduction of new functional groups to alter its physicochemical properties, such as solubility and stability. frontiersin.orgrsc.org The development of novel catalytic methods will be crucial for achieving selective and efficient transformations. mdpi.com By exploring new chemical space around the this compound scaffold, researchers may discover new compounds with unique characteristics, paving the way for new scientific and technological advancements.

Q & A

Q. How can researchers design multi-omics studies to explore Quininesulfate Dihydrate’s off-target effects?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data from treated vs. control samples. Apply pathway enrichment tools (IPA, MetaboAnalyst) and machine learning (e.g., Random Forest) to identify dysregulated networks. Validate findings with CRISPR-Cas9 gene editing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.